3-Demethyl Colchicine-d3 3-Demethyl Colchicine-d3 3-Demethyl Colchicine-d3 is a labelled metabolite of Colchicine. Colchicine is a medication used for the treatment of gout.
Brand Name: Vulcanchem
CAS No.: 1314417-96-3
VCID: VC0196577
InChI: InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Molecular Formula: C21H20NO6D3
Molecular Weight: 388.43

3-Demethyl Colchicine-d3

CAS No.: 1314417-96-3

VCID: VC0196577

Molecular Formula: C21H20NO6D3

Molecular Weight: 388.43

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Demethyl Colchicine-d3 - 1314417-96-3

Description

3-Demethyl Colchicine-d3 is a deuterated derivative of colchicine, a naturally occurring alkaloid found in plants of the Colchicaceae family, such as Colchicum autumnale. This compound is chemically defined as 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide . It is used primarily in scientific research for its potential pharmacological properties, including anti-inflammatory, antimitotic, and anticancer activities .

Synthesis and Preparation

The synthesis of 3-Demethyl Colchicine-d3 typically involves the regio-selective demethylation of colchicine. Microbial transformation using Streptomyces griseus is a reported method for producing this compound. Industrial production can be achieved through biotransformation processes using specific microbial strains like Bacillus megaterium.

Chemical Reactions

3-Demethyl Colchicine-d3 undergoes various chemical reactions:

  • Oxidation: Catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions occur, where functional groups are replaced by other nucleophiles.

Applications in Research

This compound is used in several areas of research:

  • Chemistry: As a precursor for synthesizing colchicine derivatives with potential pharmacological activities.

  • Biology: Studied for its effects on cellular processes, including cell division and apoptosis.

  • Medicine: Investigated for its potential use in treating inflammatory diseases, cancer, and other medical conditions.

Mechanism of Action

The mechanism of action involves interaction with tubulin, disrupting microtubule formation, which leads to the inhibition of mitosis and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-Demethyl Colchicine-d3 can be compared with other colchicine derivatives such as colchicoside and thiocolchicoside, which have anti-inflammatory and muscle relaxant properties. Demecolcine is another demethylated derivative used in cancer treatment.

CAS No. 1314417-96-3
Product Name 3-Demethyl Colchicine-d3
Molecular Formula C21H20NO6D3
Molecular Weight 388.43
IUPAC Name 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Purity > 95%
Quantity Milligrams-Grams
Related CAS 7336-33-6 (unlabelled)
Synonyms N-[(7S)-5,6,7,9-Tetrahydro-3-hydroxy-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]-acetamide-d3; O3-Demethylcolchicine-d3; 3-Demethyl-(-)-colchicine-d3; 3-Demethylcolchicine-d3; 3-Desmethylcolchicine-d3; O3-Demethylcolchicine-d3
Tag Colchicine Impurities
PubChem Compound 53312104
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

C21H20NO6D3 is not a compound